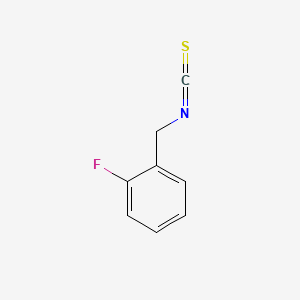

2-Fluorobenzyl isothiocyanate

Description

Significance of Isothiocyanates in Drug Discovery and Development

Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds recognized for their significant potential in drug discovery. rjpharmacognosy.irnih.gov They are largely responsible for the pungent flavor of cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and mustard, where they are stored as stable precursors called glucosinolates. rjpharmacognosy.irmdpi.com Enzymatic hydrolysis of glucosinolates releases the reactive ITCs. rjpharmacognosy.ir

The biomedical importance of isothiocyanates stems from their wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. rjpharmacognosy.irnih.govfoodandnutritionjournal.org Numerous studies have demonstrated that ITCs can inhibit the growth of various cancer cells and may reduce the risk of certain cancers. nih.gov Their mechanisms of action are multifaceted; they are known to modulate key cellular pathways involved in carcinogenesis and cell survival. nih.govnih.gov For instance, ITCs can inhibit Phase I metabolic enzymes that activate carcinogens and, concurrently, induce Phase II detoxification enzymes, such as glutathione (B108866) S-transferases, which promote the excretion of harmful substances. mdpi.com

Furthermore, isothiocyanates can trigger apoptosis (programmed cell death) in cancer cells and interfere with inflammatory processes and cell cycle progression. nih.gov The ability of ITCs to target multiple pathways makes them promising candidates for the development of new therapeutic agents. nih.govnih.gov Compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are among the most extensively studied natural isothiocyanates for their chemopreventive activities. nih.gov

Overview of Fluorinated Compounds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely used and powerful strategy in modern medicinal chemistry. bohrium.comtandfonline.com Although once rare, fluorinated compounds are now routinely synthesized in pharmaceutical research, and a significant number of marketed drugs contain fluorine. bohrium.comrsc.org The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to impart profound changes in the biological and physical properties of a parent molecule, often without significantly increasing its size. tandfonline.com

One of the most common reasons for introducing fluorine is to enhance a drug's metabolic stability. bohrium.comtandfonline.com By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. bohrium.com

Fluorine can also modulate a molecule's physicochemical properties. bohrium.com It can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to cross biological membranes. bohrium.com The introduction of fluorine can also influence a molecule's conformation and lipophilicity, which are critical for its interaction with biological targets. bohrium.com Furthermore, fluorine atoms can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. bohrium.comtandfonline.com This strategic use of fluorine has been instrumental in the development of numerous successful drugs across various therapeutic areas. tandfonline.comscispace.com

Chemical and Physical Properties of 2-Fluorobenzyl Isothiocyanate

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-fluoro-2-(isothiocyanatomethyl)benzene | |

| CAS Number | 64382-80-5 | fluorochem.co.uk |

| Molecular Formula | C₈H₆FNS | |

| Molecular Weight | 167.20 g/mol | chemeo.com |

| Appearance | Clear, colorless to pale yellow liquid | fluorochem.co.ukgeorganics.sk |

| Odor | Pungent | |

| Boiling Point | 130 °C at 10 mmHg | fluorochem.co.uk |

| Density | 1.22 g/cm³ | fluorochem.co.uk |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Reported Biological Activities of Isothiocyanates

The isothiocyanate class of compounds, to which this compound belongs, is known for a range of biological activities.

| Biological Activity | Description of Mechanism | Key ITC Examples | Source |

| Anticancer | Induces apoptosis, inhibits cell proliferation, modulates Phase I and II detoxification enzymes, and affects cell cycle progression. | Benzyl (B1604629) isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN) | nih.govmdpi.com |

| Antimicrobial | Disrupts bacterial cell membranes and interferes with essential metabolic processes. Effective against various bacterial strains. | Allyl isothiocyanate (AITC), Benzyl isothiocyanate (BITC) | nih.gov |

| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines and modulates inflammatory pathways like NF-κB. | Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC) | nih.gov |

| Enzyme Inhibition | Inhibits enzymes involved in tumor growth and metastasis, such as Cytochrome P450 enzymes. | Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC) | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNPMOABDDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214593 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-80-5 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64382-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluorobenzyl Isothiocyanate and Its Derivatives

Established Synthetic Routes to 2-Fluorobenzyl Isothiocyanate

Established methods for synthesizing this compound provide a foundational understanding of its chemical preparation. These routes are often characterized by their reliability and have been refined over time.

Synthesis from 2-Fluorophenyl Isothiocyanate (e.g., in Thiosemicarbazide (B42300) Derivatives Synthesis)

While direct synthesis of this compound from 2-fluorophenyl isothiocyanate is not a standard named reaction, the latter serves as a crucial precursor in the synthesis of various derivatives, particularly thiosemicarbazides. The general principle involves the reaction of a hydrazide with an isothiocyanate. For instance, 2-fluorobenzoic acid hydrazide can be reacted with various isothiocyanates to form 4-alkyl-1-(2-fluorobenzoyl)thiosemicarbazides. scispace.commdpi.com This reaction is typically carried out in a solvent like ethanol (B145695). scispace.commdpi.com The resulting thiosemicarbazide derivatives are of interest due to their potential biological activities. scispace.comsemanticscholar.org

The synthesis of thiosemicarbazide derivatives has been a subject of significant research. Studies have shown that these compounds can be synthesized from the appropriate hydrazide and isothiocyanate. semanticscholar.org The structure of these molecules, containing a thiosemicarbazide moiety, has been confirmed using techniques like NMR spectroscopy and elemental analysis. semanticscholar.org

Synthesis of 2-Fluorobenzoyl Isothiocyanate from 2-Fluorobenzoyl Chloride and Ammonium (B1175870) Thiocyanate (B1210189)

A common and effective method for preparing 2-fluorobenzoyl isothiocyanate involves the reaction of 2-fluorobenzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate. dergipark.org.trticaret.edu.trgoogle.com This reaction is typically performed in a solvent like acetone, and the mixture is refluxed to facilitate the formation of the isothiocyanate. dergipark.org.tr The resulting 2-fluorobenzoyl isothiocyanate is a versatile intermediate that can be used to synthesize a variety of derivatives. dergipark.org.trticaret.edu.trresearchgate.net

For example, it can be reacted with different aniline (B41778) derivatives to produce a range of 2-fluorobenzoyl thiourea (B124793) derivatives. dergipark.org.trticaret.edu.trresearchgate.net The structures of these final products are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. dergipark.org.trticaret.edu.tr Microwave-assisted synthesis has also been employed for this reaction, offering a more efficient alternative to conventional heating. google.com

Innovative Synthetic Strategies for Isothiocyanates

In recent years, there has been a growing focus on developing more efficient and environmentally friendly methods for synthesizing isothiocyanates. These innovative strategies aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and harsh reaction conditions.

One-Pot Synthesis Approaches (e.g., from Dithiocarbamate (B8719985) Salts)

One-pot synthesis offers a streamlined approach to producing isothiocyanates, reducing the need for intermediate purification steps and minimizing waste. A notable example is the synthesis from dithiocarbamate salts, which are themselves generated in situ from primary amines and carbon disulfide. researchgate.netnih.govresearchgate.netdoaj.org The dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. researchgate.netnih.govresearchgate.netdoaj.org

Various reagents have been explored for the desulfurization step, including tetrapropylammonium (B79313) tribromide (TPATB), which is considered a mild and non-toxic option. nih.govresearchgate.netdoaj.org This method has been shown to be highly efficient, cost-effective, and environmentally acceptable. researchgate.netdoaj.org Other one-pot methods involve the use of reagents like carbon tetrabromide or two phosgene (B1210022) substitutes, bis-(trichloromethyl) carbonate and trichloromethyl chloroformate. researchgate.net These approaches are often applicable to a broad range of alkyl and aryl isothiocyanates and can be performed under mild conditions. researchgate.net

Green Chemistry Principles in Isothiocyanate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to develop more sustainable processes. mdpi.com This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comnih.gov

One approach involves the use of elemental sulfur for the sulfurization of isocyanides, catalyzed by an amine base like DBU. nih.gov This method has been optimized for sustainability by using green solvents such as Cyrene™ or γ-butyrolactone (GBL) and operating at moderate temperatures. nih.gov Another green procedure utilizes sodium persulfate (Na2S2O8) for the desulfurization of dithiocarbamates in water, a safe and abundant solvent. rsc.org This method is notable for its broad substrate scope and the ability to perform the synthesis of chiral isothiocyanates from chiral amines. rsc.org These green synthetic routes aim to minimize the environmental impact while maintaining high yields and product purity. nih.govrsc.org

Derivatization Strategies for this compound

This compound is a reactive compound that can be readily derivatized to create a wide range of molecules with diverse chemical properties and potential applications. The isothiocyanate group (-N=C=S) is an electrophilic site that readily reacts with nucleophiles.

Common derivatization reactions include:

Reaction with amines: This reaction forms thiourea derivatives. nih.gov

Reaction with alcohols: This reaction yields thiocarbamates.

Reaction with hydrazines and acid hydrazides: This leads to the formation of thiosemicarbazides. researchgate.net

These derivatization strategies are crucial for creating libraries of compounds for various research purposes, including the development of new therapeutic agents. For instance, thiosemicarbazide derivatives synthesized from isothiocyanates have shown potential as anti-inflammatory agents. The ability to modify the structure of this compound allows for the fine-tuning of its biological and chemical properties.

The derivatization of isothiocyanates, including this compound, is also important for analytical purposes. For example, reaction with ammonia (B1221849) to form thiourea derivatives can be used to create compounds that are more suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Synthesis of Thiosemicarbazide Derivatives (e.g., Reaction with Hydrazine (B178648) Hydrate)

Thiosemicarbazides, known for their wide spectrum of biological activities, can be readily synthesized from isothiocyanates. mdpi.com The reaction of 2-fluorophenyl isothiocyanate with hydrazine hydrate (B1144303) serves as a direct pathway to produce 4-(2-fluorophenyl)thiosemicarbazide. mohe.gov.my This synthetic route is a common and efficient method for creating thiosemicarbazide derivatives. researchgate.net

The general procedure involves the reaction of an appropriate isothiocyanate with hydrazine hydrate, typically in an ethanol medium. tandfonline.com The mixture is heated for a short period, often around 30 minutes, to facilitate the formation of the new thiosemicarbazide derivative. mdpi.com The yields for these reactions are generally moderate to good, ranging from 58% to 69%. mdpi.com The resulting products can be characterized using spectroscopic methods such as IR and NMR to confirm their structures. mdpi.com For instance, in the ¹H NMR spectra, the protons on the nitrogen atoms of the thiosemicarbazide core typically appear as two or three distinct singlets in the range of 8.25–10.93 ppm. mdpi.com

Formation of Thiourea Compounds (e.g., Reaction with Aniline Derivatives)

Thiourea derivatives are crucial intermediates in the synthesis of various heterocyclic compounds and possess a pharmacophore, (-HN-C(=S)-NH-), that is significant in medicinal chemistry. analis.com.my A primary method for their synthesis involves the reaction of an isothiocyanate with an amine, such as an aniline derivative.

Specifically, fluorinated benzoyl thiourea derivatives are synthesized by reacting a corresponding fluorobenzoyl isothiocyanate with various aniline derivatives. ticaret.edu.trdergipark.org.tr For example, 2-fluorobenzoyl isothiocyanate, which is first obtained from the reaction of 2-fluorobenzoyl chloride and ammonium thiocyanate, is treated with an appropriate aniline to yield the target thiourea. ticaret.edu.trdergipark.org.tr The structures of these N,N'-disubstituted thioureas are typically confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. ticaret.edu.tr This methodology is robust and allows for the creation of a library of thiourea compounds by varying the aniline component. scribd.com

Preparation of Heterocyclic Structures (e.g., 2-Imino-1,3-thiazolines)

The isothiocyanate functional group is a versatile precursor for the synthesis of various heterocyclic systems. One prominent example is the preparation of 2-imino-1,3-thiazolines. This synthesis is typically a two-step process. First, a substituted thiourea is prepared by reacting an isothiocyanate with an amine, as described in the previous section. nih.gov

In the second step, these thiourea derivatives undergo a cyclization reaction with an α-halo carbonyl compound, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, in an alkaline aqueous medium. nih.govresearchgate.net This straightforward cyclization leads to the formation of the desired 2-imino-1,3-thiazoline ring system in good yields. nih.gov The structures of these complex heterocyclic products are established using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov For example, the cyclization of 1-(fluorobenzoyl)-3-(fluorophenyl)thiourea with the α-bromoketone yields a highly fluorinated 2-imino-1,3-thiazoline. nih.gov

Beyond thiazolines, isothiocyanates are also used to synthesize other heterocycles. For instance, 2-imino-1,3,4-thiadiazoles can be prepared via a P(NMe₂)₃-mediated annulation reaction between isothiocyanates and N-acyldiazenes, which are generated in situ from the oxidation of hydrazides. organic-chemistry.orgnih.gov This metal-free approach further demonstrates the utility of isothiocyanates in constructing diverse heterocyclic scaffolds. organic-chemistry.org

Catalytic and Enantioselective Synthesis

Modern synthetic chemistry increasingly relies on catalytic and enantioselective methods to achieve high efficiency, selectivity, and access to chiral molecules. Isothiocyanates are valuable substrates in such advanced transformations.

Regioselective Synthesis of Imidazolidineiminodithiones

The regioselective synthesis of complex heterocycles is a significant challenge in organic synthesis. A notable achievement is the consistent regiospecific reaction of isothiocyanates with N-arylcyanothioformamides to generate imidazolidineiminodithiones. mdpi.comnih.gov This reaction proceeds at room temperature using a catalytic amount (20 mol%) of triethylamine (B128534) (TEA) with dimethylformamide (DMF) as the solvent. mdpi.comnih.gov The use of DMF is critical for achieving exclusive regioselectivity, leading to a single product isomer in good to high yields without the need for chromatographic purification. mdpi.com The methodology has a broad substrate scope, and the resulting structures have been conclusively verified by multinuclear NMR spectroscopy and single-crystal X-ray diffraction analysis. mdpi.comnih.gov

Enantioselective Construction of Spirocycles using α-Activated Cyclic Isothiocyanates

Spirocycles are structurally unique motifs present in many natural products and pharmaceuticals. sci-hub.box α-Activated cyclic isothiocyanates have emerged as powerful precursors for the enantioselective synthesis of spirocyclic compounds. rsc.orgrsc.org These isothiocyanates, bearing an electron-withdrawing group at the α-position, can act as formal 1,3-dipoles in organocatalyzed [3+2] cycloaddition reactions. sci-hub.boxresearchgate.net

This strategy allows for the construction of a variety of spirocycles, including spirooxindoles and spiropyrazolones, with high structural diversity. sci-hub.boxrsc.org The reactions are often catalyzed by chiral organocatalysts, such as rosin-derived tertiary amine-thioureas, which facilitate a Michael addition/cyclization sequence to produce the spirocyclic products with excellent diastereo- and enantioselectivities. sci-hub.box

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in chemical reactions, capable of influencing reaction rates, yields, and, notably, selectivity. numberanalytics.comrsc.org In regioselective synthesis, the solvent can dictate the reaction pathway by stabilizing specific intermediates or transition states. numberanalytics.com

A clear example of this is seen in the catalytic synthesis of imidazolidineiminodithiones from isothiocyanates. mdpi.com Research has shown that the solvent plays a decisive role in controlling the regiochemical outcome of the reaction. While many solvents lead to a mixture of regioisomers, polar aprotic solvents, particularly DMF, promote the exclusive formation of a single isomer. mdpi.com This effect is attributed to the solvent's ability to influence the tautomeric equilibrium of the N-arylcyanothioformamide reactant and stabilize the key intermediates that lead to the desired product. mdpi.com Control experiments in various deuterated solvents confirmed a significant shift in the tautomeric ratio, highlighting the solvent's profound impact. mdpi.com For instance, using 4-nitrophenyl isothiocyanate as a reactant, the reaction exclusively formed one isomer in DMF, whereas a 94:6 mixture was observed in ethanol. mdpi.com

| Reactant (Isothiocyanate) | Solvent | Regioisomeric Ratio | Outcome |

|---|---|---|---|

| 4-Nitrophenyl isothiocyanate | DMF | 100:0 | Exclusive formation of one isomer |

| 4-Nitrophenyl isothiocyanate | Ethanol | 94:6 | Mixture of isomers |

| 4-Nitrophenyl isothiocyanate | DMSO | 98:2 (for tautomer ratio) | Favors one tautomer, influencing regioselectivity |

| 4-Nitrophenyl isothiocyanate | MeOD | 90:10 (for tautomer ratio) | Favors one tautomer, influencing regioselectivity |

Mechanistic Investigations of 2 Fluorobenzyl Isothiocyanate S Biological Activities

Cellular and Molecular Mechanisms of Action of Isothiocyanates

Isothiocyanates exert their biological effects through a variety of interconnected signaling pathways that are crucial for inhibiting carcinogenesis. These pathways involve detoxification, apoptosis, and the regulation of the cell cycle.

Interactions with Biological Nucleophiles and Protein Modification

The primary mechanism driving the cellular activity of isothiocyanates is their reaction with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govnih.gov This covalent modification can alter protein structure and function, thereby modulating the activity of various cellular targets, including enzymes and transcription factors. nih.govoup.com The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of dithiocarbamates. mdpi.com This interaction is a key factor in how ITCs modulate protein functions related to drug-metabolizing enzymes, kinases, and phosphatases. nih.gov For instance, the binding of ITCs to tubulin has been shown to disrupt microtubule networks, suggesting a direct interaction with this critical cellular protein. nih.gov

Modulation of Detoxification Enzymes

A significant aspect of the biological activity of isothiocyanates lies in their ability to modulate the activity of xenobiotic-metabolizing enzymes. nih.govtandfonline.comoregonstate.edu This modulation involves both the inhibition of Phase I enzymes and the induction of Phase II enzymes, collectively contributing to the detoxification of carcinogens. oup.com

Isothiocyanates are known to inhibit Phase I cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. tandfonline.comoup.comnih.govoup.com By inhibiting these enzymes, ITCs can reduce the formation of DNA-damaging agents. oup.com Studies have demonstrated that various isothiocyanates can inhibit specific CYP isozymes, such as CYP1A1, CYP1A2, and CYP2B1. nih.govoup.com For example, phenethyl isothiocyanate (PEITC) has been shown to competitively inhibit CYP1A2 and noncompetitively inhibit CYP2B6. nih.gov The inhibitory potency of different ITCs can vary depending on their chemical structure, such as the length of their alkyl chain. nih.gov Thiol conjugates of isothiocyanates have also been shown to inhibit P450 enzymes, although their activity is generally weaker than the parent ITCs, suggesting that release of the free ITC is necessary for potent inhibition. acs.org

Inhibitory Effects of Various Isothiocyanates on Cytochrome P450 Isozymes

This table summarizes the IC50 values of different isothiocyanates against various cytochrome P450 isozymes, indicating their potential to inhibit the metabolic activation of carcinogens.

| Isothiocyanate | Cytochrome P450 Isozyme | IC50 (µM) | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | CYP1A1/1A2 (EROD) | 47 | nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2B1/1A2 (PROD) | 1.8 | nih.gov |

| 1,2-Diphenylethyl isothiocyanate (1,2-DPEITC) | CYP1A1/1A2 (EROD) | 0.9 | nih.gov |

| 1,2-Diphenylethyl isothiocyanate (1,2-DPEITC) | CYP2B1/1A2 (PROD) | 0.045 | nih.gov |

| 2,2-Diphenylethyl isothiocyanate (2,2-DPEITC) | CYP1A1/1A2 (EROD) | 0.26 | nih.gov |

| 2,2-Diphenylethyl isothiocyanate (2,2-DPEITC) | CYP2B1/1A2 (PROD) | 0.13 | nih.gov |

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. acs.orgacs.orgnih.gov These enzymes, including Glutathione (B108866) S-transferases (GSTs) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), play a critical role in detoxifying carcinogens and protecting cells from DNA damage. oregonstate.eduacs.org The induction of these enzymes is a key mechanism behind the chemopreventive effects of ITCs. nih.gov The activation of the Nrf2 transcription factor is a central mechanism by which ITCs upregulate the expression of Phase II enzymes. mdpi.com Studies in rats have shown that various plant-derived isothiocyanates can increase the activity of GST and QR in several tissues. acs.orgnih.gov Sulforaphane (B1684495), for example, is a potent inducer of Phase II enzymes. nih.govnih.govfrontiersin.org

Induction of Phase II Enzymes by Various Isothiocyanates in Rat Tissues

This table illustrates the ability of different isothiocyanates to increase the activity of the Phase II detoxification enzymes, Quinone Reductase (QR) and Glutathione S-transferase (GST), in various tissues of rats.

| Isothiocyanate | Tissue | Enzyme Induced | Observed Effect | Reference |

|---|---|---|---|---|

| Allyl isothiocyanate | Duodenum, Forestomach, Urinary Bladder | GST and QR | Increased activity | acs.orgnih.gov |

| Iberverin | Duodenum, Forestomach, Urinary Bladder | GST and QR | Increased activity | acs.orgnih.gov |

| Erucin | Duodenum, Forestomach, Urinary Bladder | GST and QR | Increased activity | acs.orgnih.gov |

| Sulforaphane | Duodenum, Forestomach, Urinary Bladder | GST and QR | Increased activity | acs.orgnih.gov |

| Iberin | Duodenum, Forestomach, Urinary Bladder | GST and QR | Increased activity | acs.orgnih.gov |

Impact on Cell Cycle Progression and Cell Proliferation

Isothiocyanates have been shown to inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. nih.govoregonstate.edunih.gov This effect prevents cancer cells from dividing and propagating. researchgate.net The arrest in the G2/M phase is often associated with alterations in the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govoregonstate.edu For instance, treatment with sulforaphane or PEITC has been shown to cause G2/M arrest and a decrease in the concentration of regulators like Cyclin B1. nih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) has been observed to inhibit G2/M progression. nih.gov Studies on HeLa cells have demonstrated that allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate can all induce an accumulation of cells in the G2/M phase. nih.gov

Induction of Programmed Cell Death Pathways

A crucial anticancer mechanism of isothiocyanates is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.gov This process eliminates potentially malignant cells. The induction of apoptosis by ITCs involves multiple signaling pathways and the modulation of apoptosis-related proteins. nih.gov A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For example, phenethyl isothiocyanate has been shown to induce apoptosis through a caspase-3-dependent mechanism. nih.gov Furthermore, ITCs like benzyl isothiocyanate can induce apoptosis by generating reactive oxygen species and disrupting the mitochondrial membrane potential. nih.gov In human leukemia HL60 cells, BITC and PEITC were found to be the most effective inducers of apoptosis among six different ITCs tested. iiarjournals.org

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Isothiocyanates are known to be potent inducers of apoptosis in various cancer cell lines. This process is multifaceted, involving the activation of specific cellular pathways.

Mitochondrial Cytochrome c Release: A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. embopress.orgebi.ac.uk This release is often triggered by changes in the mitochondrial membrane potential. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspases. embopress.orgnih.gov Studies on BITC have shown that it can directly impact mitochondrial function, leading to the release of cytochrome c. nih.gov

Caspase Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. frontiersin.org The apoptotic signal, initiated by factors like cytochrome c release, leads to a cascade of caspase activation. embopress.orgnih.gov Specifically, the apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com Research has demonstrated that treatment with BITC leads to the activation of caspase-3, -7, -8, and -9 in different cancer cell lines. nih.govnih.govmdpi.com

Bcl-2 Family Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.govnih.gov The balance between these opposing factions determines the cell's fate. Isothiocyanates have been shown to modulate this balance in favor of apoptosis. For instance, BITC treatment has been observed to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins like Bax and Bad. nih.gov This shift in the Bcl-2 family protein ratio facilitates the release of cytochrome c from the mitochondria. nih.govnih.gov

Table 1: Key Molecular Events in Isothiocyanate-Induced Apoptosis

| Molecular Event | Key Proteins/Factors Involved | Outcome |

| Mitochondrial Pathway | Cytochrome c, Bcl-2 family (Bax, Bad, Bcl-2, Bcl-xL) | Release of cytochrome c into the cytosol. embopress.orgnih.govnih.govnih.gov |

| Caspase Cascade | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | Activation of executioner caspases leading to apoptosis. nih.govnih.govmdpi.com |

| Protein Regulation | Upregulation of Bax and Bad, Downregulation of Bcl-2 and Bcl-xL | Promotion of pro-apoptotic signaling. nih.gov |

Autophagy Modulation

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have a dual role in cancer, either promoting survival or contributing to cell death.

Induction and Inhibition: Benzyl isothiocyanate has been shown to induce autophagy in some cancer cell lines. nih.gov The induction of autophagy can sometimes act as a protective mechanism for cancer cells against stressors, including chemotherapeutic agents. nih.govresearchgate.net However, isothiocyanates can also inhibit the later stages of autophagy, specifically the degradation phase within the lysosome. biomolther.orgnih.gov This blockage of the autophagic flux can lead to an accumulation of autophagosomes and ultimately contribute to cell death.

Lysosomal Dysfunction: The lysosome is a key organelle in the final stages of autophagy, where cellular waste is degraded. nih.gov BITC has been reported to cause lysosomal dysfunction. biomolther.orgnih.gov This can manifest as an enlargement of acidic vesicles and a reduction in the activity and protein levels of lysosomal proteases, such as cathepsins. nih.gov Impaired lysosomal function prevents the completion of the autophagic process, leading to cellular stress and contributing to apoptosis. biomolther.orgnih.gov

Table 2: Effects of Isothiocyanates on Autophagy

| Aspect of Autophagy | Observed Effect of BITC | Consequence |

| Initiation | Induction of autophagy. nih.gov | Can be a pro-survival or pro-death signal depending on context. |

| Degradation | Inhibition of autophagic degradation. biomolther.orgnih.gov | Accumulation of autophagosomes and cellular stress. |

| Lysosomal Function | Induction of lysosomal dysfunction, reduced cathepsin activity. nih.gov | Impaired clearance of cellular debris, contributing to cell death. |

Modulation of Cell Signaling Pathways

Isothiocyanates can influence a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that BITC can activate members of the MAPK family, including ERK, JNK, and p38. nih.govresearchgate.net Activation of these kinases can contribute to the induction of apoptosis. mdpi.comnih.gov

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that promotes cell survival, growth, and proliferation. mdpi.comtbzmed.ac.ir Isothiocyanates have been found to inhibit this pathway. researchgate.netnih.gov For instance, BITC can decrease the phosphorylation and activation of AKT and mTOR, thereby suppressing pro-survival signals and promoting apoptosis. nih.govresearchgate.netmdpi.com

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive by Keap1. nih.govmdpi.com Isothiocyanates are known activators of the Nrf2 pathway. nih.govrsc.orgmdpi.com They can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 promotes the expression of antioxidant and detoxifying enzymes, which can protect normal cells from carcinogens. semanticscholar.org

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting inflammation and cell proliferation. Isothiocyanates have been shown to suppress the activation of NF-κB. nih.govrsc.orgnih.gov This can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm. nih.gov

JAK2 Pathway: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a role in the signaling of various cytokines and growth factors. The JAK2/STAT3 signaling pathway is often overactive in cancer, promoting cell proliferation and survival. Research suggests that isothiocyanates can inhibit this pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Isothiocyanates have demonstrated anti-angiogenic properties. nih.govnih.govplos.org They can inhibit the proliferation, migration, and tube formation of endothelial cells. plos.org One of the key mechanisms is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical regulators of angiogenesis. nih.govplos.org By downregulating VEGF and its receptor, VEGFR-2, isothiocyanates can effectively cut off the blood supply to tumors. nih.govplos.org

Oxidative Stress Response and Antioxidant Activity

Isothiocyanates have a dual role in the context of oxidative stress. On one hand, they can induce the production of Reactive Oxygen Species (ROS) in cancer cells. nih.govnih.govmdpi.com This increase in oxidative stress can damage cellular components and trigger apoptosis. nih.govmdpi.comresearchgate.net On the other hand, as mentioned earlier, they can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect normal cells from oxidative damage. nih.govrsc.org This differential effect on normal versus cancer cells is a key aspect of their potential as chemopreventive agents.

Interaction with Transient Receptor Potential Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in various sensory processes. Some isothiocyanates are known to be potent activators of certain TRP channels, such as TRPA1 and TRPV1. This interaction is responsible for the pungent sensation of plants like mustard and wasabi. While this is a well-established activity for some isothiocyanates, detailed mechanistic studies specifically linking 2-Fluorobenzyl isothiocyanate to the modulation of TRP channels in the context of its other biological activities are less documented in the readily available scientific literature.

Mechanistic Studies of Specific Bioactivities Related to this compound and its Derivatives

While the majority of detailed mechanistic studies have focused on Benzyl isothiocyanate, the principles of its biological activity are expected to be broadly applicable to its derivatives, including this compound. The introduction of a fluorine atom can modulate the compound's electrophilicity, membrane permeability, and metabolic stability, which may influence the potency and specificity of its interactions with cellular targets. However, the fundamental mechanisms, such as the induction of apoptosis through mitochondrial pathways, modulation of key signaling cascades like MAPK and PI3K/AKT, and the activation of the Nrf2 antioxidant response, are likely conserved. Further research is needed to delineate the precise quantitative and qualitative differences in the biological activities of this compound compared to its non-fluorinated parent compound.

Anticancer Mechanisms in in vitro and in vivo Models

Isothiocyanates have demonstrated significant anticancer properties through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. frontiersin.orgmdpi.com

Induction of Apoptosis: Isothiocyanates, such as BITC, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. phcog.commdpi.com This process is often mediated through the generation of reactive oxygen species (ROS). phcog.commdpi.com The accumulation of ROS can lead to DNA damage and activation of stress-activated protein kinases like JNK and p38, which are involved in apoptotic signaling. mdpi.com Furthermore, ITCs can modulate the expression of key apoptosis-regulating proteins. For instance, they can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. frontiersin.orgmdpi.com The activation of caspases, which are crucial executioners of apoptosis, is another key feature of ITC-induced cell death. frontiersin.orgphcog.com

Cell Cycle Arrest: A common mechanism by which ITCs inhibit cancer cell proliferation is by inducing cell cycle arrest, often at the G2/M phase. frontiersin.orgnih.gov This prevents cancer cells from proceeding through mitosis, thereby halting their growth and division. frontiersin.org The anti-proliferative effects of BITC have been observed in various cancer cell types, including human glioma cells. nih.gov

Inhibition of Metastasis: The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Some isothiocyanates have been found to possess anti-metastatic properties. nih.gov In vivo studies using a mammary gland carcinoma animal model showed that a sulforaphane analog, 4-isoselenocyanato-1-butyl 4-fluorobenzyl sulfoxide (B87167) (ISC), in combination with 5-FU, reduced tumor volume and metastasis. frontiersin.org

Below is a summary of the anticancer mechanisms of isothiocyanates based on in vitro and in vivo findings.

| Mechanism | Description | Observed in |

|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death in cancer cells through ROS generation and modulation of apoptotic proteins. phcog.commdpi.com | Various cancer cell lines (in vitro) phcog.commdpi.com |

| Cell Cycle Arrest | Halts the proliferation of cancer cells, often at the G2/M phase of the cell cycle. frontiersin.orgnih.gov | Human glioma cells (in vitro) nih.gov |

| Inhibition of Metastasis | Reduces the spread of cancer cells to other parts of the body. frontiersin.orgnih.gov | Mammary gland carcinoma (in vivo model) frontiersin.org |

Antimicrobial Mechanisms (e.g., Disruption of Bacterial Cell Membranes, Enzyme Inhibition)

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens. nih.gov Their mechanisms of action are multifaceted and include the disruption of bacterial cell structures and the inhibition of essential enzymes. nih.govnih.gov

Disruption of Bacterial Cell Membranes: One of the primary antimicrobial mechanisms of ITCs is the damage they inflict on bacterial cell membranes. nih.govplos.org Electron microscopy studies have revealed that BITC can induce the formation of protrusions on the bacterial membrane, leading to a loss of integrity. nih.govplos.org This disruption can result in the leakage of intracellular components and ultimately, bacterial cell death. nih.gov The aromatic structure of certain ITCs, like BITC, is thought to facilitate their ability to cross bacterial membrane structures. nih.gov

Enzyme Inhibition: Isothiocyanates are known to interact with sulfhydryl groups of enzymes, which can lead to their inactivation. nih.gov For example, allyl isothiocyanate has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7. nih.gov By targeting essential enzymes, ITCs can disrupt critical metabolic pathways within the bacteria, contributing to their antimicrobial effect.

The following table summarizes the key antimicrobial mechanisms of isothiocyanates.

| Mechanism | Description | Targeted Pathogens (Example) |

|---|---|---|

| Bacterial Cell Membrane Disruption | Causes physical damage to the bacterial cell membrane, leading to loss of integrity and cell death. nih.govplos.org | Salmonella enterica, Gram-negative bacteria nih.govplos.org |

| Enzyme Inhibition | Inactivates essential bacterial enzymes by interacting with sulfhydryl groups, disrupting metabolic processes. nih.gov | E. coli O157:H7 nih.gov |

Anti-inflammatory Mechanisms (e.g., COX Inhibition, NF-ĸB Signaling)

Isothiocyanates possess potent anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov

COX Inhibition: Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation. nih.gov Some isothiocyanate derivatives have been shown to be potent and selective inhibitors of COX-2. nih.gov For instance, a study on new isothiocyanate derivatives revealed that a 4-fluorophenyl ester derivative was a highly potent and selective COX-2 inhibitor. nih.gov By inhibiting COX-2, ITCs can reduce the production of prostaglandins, which are major inflammatory mediators. nih.gov

NF-ĸB Signaling: The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. mdpi.comnih.gov Benzyl isothiocyanate has been shown to inhibit the activation of NF-κB. nih.gov It achieves this by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. nih.gov This, in turn, blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov The anti-inflammatory effects of BITC have been demonstrated in murine macrophages and in mouse skin. nih.gov Furthermore, ITCs can exert anti-inflammatory effects through the activation of the Nrf2 pathway, which can in turn suppress NF-κB signaling. nih.gov

A summary of the anti-inflammatory mechanisms of isothiocyanates is presented below.

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| COX Inhibition | Directly inhibits the activity of cyclooxygenase enzymes, particularly COX-2, reducing the synthesis of inflammatory prostaglandins. nih.gov | COX-2 nih.gov |

| NF-ĸB Signaling Inhibition | Blocks the activation of the NF-κB pathway, preventing the expression of pro-inflammatory genes. nih.gov | NF-κB (p65), IκBα nih.gov |

Chemopreventive Activities

The chemopreventive activities of isothiocyanates are largely attributed to their ability to modulate enzymes involved in the metabolism of carcinogens and to activate cellular defense mechanisms through the Nrf2 pathway. frontiersin.orgnih.gov

Modulation of Phase I and Phase II Enzymes: Isothiocyanates can inhibit phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their carcinogenic forms. frontiersin.org Concurrently, they are potent inducers of phase II detoxifying enzymes, including glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgnih.gov These enzymes play a crucial role in detoxifying and facilitating the excretion of carcinogens. frontiersin.org

Activation of the Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Isothiocyanates are well-known activators of the Nrf2 pathway. mdpi.com They typically function by reacting with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm. mdpi.com This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes containing an antioxidant response element (ARE) in their promoter regions. mdpi.comnih.gov The induction of these Nrf2-dependent genes enhances the cell's capacity to combat oxidative stress and detoxify harmful substances, which is a cornerstone of the chemopreventive effects of ITCs. frontiersin.orgcaldic.com

The chemopreventive mechanisms of isothiocyanates are summarized in the following table.

| Mechanism | Description | Key Pathways/Enzymes |

|---|---|---|

| Modulation of Metabolic Enzymes | Inhibits carcinogen-activating phase I enzymes and induces carcinogen-detoxifying phase II enzymes. frontiersin.orgnih.gov | Cytochrome P450s (Phase I), GSTs, NQO1 (Phase II) frontiersin.orgnih.gov |

| Nrf2 Pathway Activation | Activates the Nrf2 transcription factor, leading to the expression of a battery of antioxidant and cytoprotective genes. mdpi.comnih.gov | Nrf2, Keap1, Antioxidant Response Element (ARE) mdpi.comnih.gov |

Computational Chemistry and Structure Activity Relationship Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the intrinsic electronic properties of 2-Fluorobenzyl isothiocyanate, which are fundamental to its chemical behavior and biological activity.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. For this compound, DFT calculations are instrumental in elucidating the impact of the fluorine substituent on the molecule's geometry and electronic distribution. The electron-withdrawing nature of the fluorine atom is known to enhance the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). DFT calculations, such as the analysis of Mulliken charges, can quantify this effect, providing a theoretical rationale for the compound's reactivity towards nucleophiles, such as the cysteine residues in proteins. These studies help in understanding the fundamental mechanisms of its biological actions.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard". mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A global measure of a molecule's electrophilic nature or its capacity to accept electrons. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idwolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly identifying sites for nucleophilic and electrophilic attack. aimspress.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges). walisongo.ac.idpreprints.org Green and yellow represent areas with intermediate or near-zero potential. preprints.org

In an MEP map of this compound, it is anticipated that:

Blue regions would be concentrated on the central carbon atom of the isothiocyanate group (-N=C=S), highlighting its high electrophilicity and susceptibility to nucleophilic attack. The electron-withdrawing fluorine atom would also contribute to positive potential on adjacent areas of the benzyl (B1604629) ring.

Red regions would be located around the electron-rich sulfur and nitrogen atoms of the isothiocyanate group, indicating their potential to act as nucleophilic sites or engage in hydrogen bonding.

This visual information corroborates findings from DFT and HOMO-LUMO analyses, providing a clear picture of the molecule's reactive sites.

Molecular Docking and Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a protein or receptor) to form a stable complex. nih.gov It is widely used to understand the molecular basis of a drug's action and to predict potential biological targets.

For this compound, molecular docking simulations using software like AutoDock Vina can model its interaction within the binding pocket of a target protein. frontiersin.org Isothiocyanates are known to form covalent bonds with nucleophilic residues, particularly cysteine, in proteins. nih.gov Docking studies can characterize this binding by:

Identifying the specific amino acid residues in the binding site that interact with the ligand.

Analyzing the types of interactions, such as covalent bonds, hydrogen bonds, and hydrophobic interactions.

Calculating a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

This detailed characterization helps to explain the mechanism by which this compound may modulate the function of a specific protein target.

Computational tools and databases can be used to predict the likely biological targets of a small molecule. For instance, platforms like SwissTargetPrediction analyze a molecule's structure and compare it to a vast library of known ligands to forecast its most probable protein interactions.

Based on extensive research on other isothiocyanates, several key proteins have been identified as common targets. nih.gov It is plausible that this compound interacts with these or similar proteins. Proteomic studies have shown that isothiocyanate binding to cellular proteins is selective, rather than random. nih.gov Potential targets include proteins involved in cellular stress response, inflammation, and cell cycle regulation.

| Potential Protein Target | Function | Relevance to Isothiocyanate Activity |

|---|---|---|

| Tubulin | A key component of the cytoskeleton, essential for cell division and structure. | Identified as a major and selective target for isothiocyanates, leading to disruption of microtubules, cell cycle arrest, and apoptosis. nih.gov |

| Keap1 (Kelch-like ECH-associated protein 1) | A repressor protein that targets the transcription factor Nrf2 for degradation. | Isothiocyanates can modify cysteine residues on Keap1, preventing Nrf2 degradation and leading to the activation of antioxidant and detoxification genes. |

| Thioredoxin Reductase (TrxR) | An enzyme crucial for maintaining the cellular redox state. | The active site contains cysteine and selenocysteine (B57510) residues that are potential targets for covalent modification by isothiocyanates. nih.gov |

| Stat3 (Signal transducer and activator of transcription 3) | A transcription factor involved in cell proliferation, survival, and inflammation. | Some isothiocyanates have been shown to decrease the levels and activity of Stat3 in cancer cells. nih.gov |

Structure-Activity Relationship (SAR) Elucidation

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, understanding these relationships is key to optimizing its potential therapeutic effects. This involves a detailed examination of how specific structural modifications, such as the introduction of a fluorine atom or the nature of the core scaffold, impact its efficacy.

Influence of Fluorine Substitution on Biological Activity and Drug Design

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance various pharmacological properties of a molecule. While specific SAR studies directly detailing the influence of the 2-fluoro substitution on the biological activity of benzyl isothiocyanate are not extensively documented in publicly available research, general principles of fluorine chemistry in medicinal chemistry allow for informed hypotheses.

Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring in this compound. This can influence the compound's interaction with biological targets. The introduction of a fluorine atom can affect the acidity of nearby protons, modulate the compound's metabolic stability, and influence its binding affinity to target proteins. For instance, the substitution of a chloro group at the 4-position of the benzyl isothiocyanate aromatic ring has been shown to decrease its inductive activity of certain enzymes. nih.gov

The presence of fluorine can also impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A change in lipophilicity can alter the ability of this compound to cross cell membranes and reach its intracellular targets.

In the broader context of isothiocyanates, the nature of the substituent on the benzyl ring is known to play a role in their biological activities, including anticancer properties. nih.gov However, without direct comparative studies between this compound and its non-fluorinated or other halogen-substituted counterparts, the precise contribution of the 2-fluoro group to its specific biological activities remains an area requiring further investigation.

Table 1: General Effects of Fluorine Substitution in Drug Design

| Property | Influence of Fluorine Substitution | Potential Impact on this compound |

| Metabolic Stability | C-F bond is stronger than C-H bond, often blocking metabolic oxidation. | Increased half-life and bioavailability. |

| Binding Affinity | Can form hydrogen bonds and other non-covalent interactions with target proteins. | Potentially altered and enhanced binding to biological targets. |

| Lipophilicity | Can increase or decrease lipophilicity depending on the molecular context. | Modified cell membrane permeability and distribution. |

| Electronic Effects | Strong electron-withdrawing nature alters the electronic distribution of the molecule. | Modified reactivity and interaction with biological nucleophiles. |

Role of Core Structures in Efficacy (e.g., 2-Imino-1,3-thiazoline scaffold)

The isothiocyanate group (-N=C=S) is a key pharmacophore responsible for the biological activity of compounds like this compound. However, the efficacy of such compounds can be significantly modulated by incorporating them into larger heterocyclic scaffolds. The 2-imino-1,3-thiazoline scaffold is one such structure that has garnered attention in medicinal chemistry for its diverse biological activities. nih.govresearchgate.net

Thiazole and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com The 2-aminothiazole (B372263) nucleus is a fundamental component of several clinically approved anticancer drugs. nih.gov When this compound is incorporated into a 2-imino-1,3-thiazoline framework, the resulting conjugate may exhibit enhanced or novel biological activities.

The 2-imino-1,3-thiazoline scaffold can serve several roles in enhancing the efficacy of the parent isothiocyanate:

Structural Rigidity and Orientation: The heterocyclic ring can hold the 2-fluorobenzyl group in a specific orientation, which may be optimal for binding to a biological target.

Modulation of Physicochemical Properties: The scaffold can alter the solubility, lipophilicity, and other properties of the molecule, thereby improving its pharmacokinetic profile.

Introduction of New Interaction Points: The nitrogen and sulfur atoms within the thiazoline (B8809763) ring, as well as the imino group, can participate in additional hydrogen bonding or other interactions with the target protein, potentially increasing binding affinity and selectivity.

While the direct synthesis and biological evaluation of conjugates of this compound with a 2-imino-1,3-thiazoline scaffold are not extensively reported, the known anticancer properties of both the isothiocyanate group and the thiazole/thiazolidinone core suggest that such hybrid molecules could be promising candidates for further drug development. researchgate.netresearchgate.netnih.gov The combination of these two pharmacophores represents a rational approach to generating novel compounds with potentially synergistic or improved therapeutic effects. nih.gov

Advanced Analytical Methodologies in 2 Fluorobenzyl Isothiocyanate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 2-Fluorobenzyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule.

¹H NMR Spectroscopy: In ¹H NMR, the benzylic protons (-CH₂-) are expected to appear as a singlet, typically in the range of δ 4.5-5.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom, appearing in the δ 7.0-7.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The isothiocyanate carbon (-N=C=S) is characteristically broad and appears in the δ 125-140 ppm region. nih.govglaserchemgroup.com The benzylic carbon (-CH₂) is expected around δ 45-50 ppm. The aromatic carbons will resonate in the δ 115-165 ppm range, with their exact shifts influenced by the fluorine substituent. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for organofluorine compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring, typically in the range of δ -110 to -120 ppm relative to CFCl₃. alfa-chemistry.comnih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.0 - 7.5 |

| Benzylic -CH₂ | 4.5 - 5.0 | |

| ¹³C | -N=C=S | 125 - 140 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) | |

| Aromatic C-H | 115 - 135 | |

| Benzylic -CH₂ | 45 - 50 | |

| ¹⁹F | Aromatic C-F | -110 to -120 |

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most prominent and characteristic absorption is the strong, sharp band for the asymmetric stretching of the isothiocyanate group (-N=C=S), which typically appears in the range of 2050-2150 cm⁻¹. instanano.com Other significant absorptions include those for the aromatic C-H stretching, C=C ring stretching, and the C-F stretching.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Strong, Sharp |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium to Weak |

| C-H Stretch | Benzylic (-CH₂) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Aromatic | 1100 - 1250 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (167.2 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition. Common adducts observed in electrospray ionization (ESI) include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 167.02 |

| [M+H]⁺ | 168.03 |

| [M+Na]⁺ | 190.01 |

| [M+K]⁺ | 205.98 |

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed for the quantitative analysis of this compound. Isothiocyanates typically exhibit strong absorbance in the UV region. For instance, benzyl (B1604629) isothiocyanate has a maximum absorbance (λmax) at approximately 190 nm, while allyl isothiocyanate absorbs at 240 nm. nih.govresearchgate.net The presence of the fluorinated benzene (B151609) ring in this compound is expected to result in a λmax in the range of 200-270 nm, which can be utilized for its quantification in solution.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of isothiocyanates. A reversed-phase HPLC method is commonly used for the separation and quantification of this compound. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is often performed using a UV detector set at the λmax of the compound. The retention time of this compound will depend on the specific chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. For benzyl isothiocyanate, a retention time of around 9.3 minutes has been reported using an isocratic mobile phase of 50:50 (v/v) acetonitrile:water. nih.gov

Table 4: Typical HPLC Parameters for Isothiocyanate Analysis

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis (at λmax) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like isothiocyanates. In the context of this compound research, GC-MS provides high-resolution separation and definitive mass-based identification. The methodology involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer.

While specific operational parameters for this compound are established based on the analyte's properties, the general approach is informed by methods developed for similar isothiocyanates, such as benzyl isothiocyanate (BITC). nih.gov The chromatographic conditions are optimized to ensure efficient separation and sharp peak shapes. This typically involves selecting an appropriate capillary column and programming the oven temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties. nih.govscispace.com Helium is commonly used as the carrier gas. nih.gov The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Table 1: Typical GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Example Condition | Source |

|---|---|---|

| GC System | SHIMAZU-GC/MS model 2010 plus | nih.gov |

| Column | Rtx-5 (30.0 m × 0.25 mm ID, 0.25 µm thickness) | nih.gov |

| Injector Temperature | 200–220 °C | nih.gov |

| Detector Temperature | 220 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.74 mL/min | nih.gov |

| Oven Program | Start at 80°C (hold 5 min), ramp to 200°C at 10°C/min, then to 220°C at 1°C/min. | nih.gov |

| Ionization Mode | Chemical Ionization (CI), negative ion mode | scispace.com |

This interactive table summarizes common starting conditions for the GC-MS analysis of isothiocyanates, which would be adapted for this compound.

Ultrahigh Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry/Mass Spectrometry (UHPLC-QqQ-MS/MS)

For the analysis of less volatile isothiocyanates or their polar metabolites, Ultrahigh Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry/Mass Spectrometry (UHPLC-QqQ-MS/MS) is the method of choice. hkbu.edu.hk This technique offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound and its biotransformation products in complex biological matrices like plasma and urine. nih.gov

The UHPLC system uses columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC. The separated analytes are then introduced into a triple quadrupole mass spectrometer. This instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method. mdpi.com In MRM, the first quadrupole selects a specific parent ion, which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion to be detected. This two-stage mass filtering significantly reduces background noise and allows for precise quantification. nih.govmdpi.com Sample preparation often involves protein precipitation and solid-phase extraction to isolate the analytes of interest before injection. nih.gov

Table 2: Key Aspects of UHPLC-QqQ-MS/MS Analysis for Isothiocyanates

| Aspect | Description | Source |

|---|---|---|

| Instrumentation | UHPLC system coupled with a triple quadrupole (QqQ) mass spectrometer. | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) is commonly used. | hkbu.edu.hk |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.govmdpi.com |

| Advantage | Suitable for polar metabolites that are not amenable to GC-MS. | hkbu.edu.hk |

| Application | Quantification of isothiocyanate metabolites in biological fluids. | nih.gov |

This interactive table outlines the fundamental components and advantages of using UHPLC-QqQ-MS/MS in isothiocyanate research.

Method Validation and Purity Assessment in Research Contexts

To ensure that analytical data are reliable, accurate, and reproducible, the methods used for this compound research must be thoroughly validated. scielo.br Method validation is a formal process that demonstrates a method's suitability for its intended purpose, following guidelines from bodies like the International Council for Harmonisation (ICH). fda.govfda.gov

Key performance parameters evaluated during method validation include:

Accuracy: The closeness of test results to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. fda.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations). scielo.br

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sci-hub.se

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brsci-hub.se

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. fda.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sci-hub.se

Purity assessment is an integral part of this process. Chromatographic methods like GC-MS and UHPLC-MS/MS are used to separate the main compound from any impurities. The purity is then typically determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method). fda.gov

Table 3: Core Parameters of Analytical Method Validation

| Parameter | Definition | Source |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | fda.gov |

| Precision | Agreement among a series of measurements. | scielo.br |

| Linearity | Proportionality of the signal to the analyte concentration. | nih.gov |

| LOD | The lowest concentration that can be reliably detected. | sci-hub.se |

| LOQ | The lowest concentration that can be reliably quantified. | sci-hub.se |

| Specificity | Ability to measure the analyte without interference. | fda.gov |

This interactive table defines the essential parameters that must be evaluated to validate an analytical method for this compound research.

Derivatization Strategies for Analytical Purposes (e.g., with 1,2-Benzenedithiol)

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for a specific analytical method. For isothiocyanates like this compound, derivatization can be employed to improve chromatographic behavior, enhance detectability, or enable the analysis of total isothiocyanate content. hkbu.edu.hknih.govnih.gov

A widely used derivatization strategy for the quantitative analysis of total isothiocyanates and their dithiocarbamate (B8719985) metabolites is the cyclocondensation reaction with 1,2-benzenedithiol (B97157) . nih.gov In this assay, the isothiocyanate group reacts with 1,2-benzenedithiol under controlled conditions (typically pH 8.5 and 65°C) to form a stable, cyclic product. nih.gov This method is valuable because it is generic for all isothiocyanates and can measure the parent compound as well as its metabolites from the mercapturic acid pathway, providing a comprehensive measure of total isocyanate exposure. nih.gov

Other derivatization strategies are employed to enhance performance in LC-MS analysis. For instance, reacting isothiocyanates with reagents like phenyl isothiocyanate (PITC) or N-acetyl-L-cysteine can improve ionization efficiency and chromatographic separation, leading to lower detection limits. nih.govresearchgate.net Such strategies are crucial when analyzing low concentrations of this compound in complex biological samples. hkbu.edu.hk

Table 4: Comparison of Derivatization Strategies for Isothiocyanates

| Derivatizing Agent | Purpose | Resulting Product | Analytical Method | Source |

|---|---|---|---|---|

| 1,2-Benzenedithiol | Quantitation of total ITCs and their dithiocarbamate metabolites. | Cyclic condensation product | HPLC with UV or fluorescence detection | nih.gov |

| Ammonia (B1221849) | Forms a UV-absorbing chromophore for easier detection. | Thiourea (B124793) derivative | Liquid Chromatography | nih.gov |

| Phenyl isothiocyanate (PITC) | Enhances ionization and chromatographic separation. | Phenylthiocarbamoyl (PTC) derivative | HPLC-MS/MS | nih.gov |

| N-(tert-butoxycarbonyl)-L-cysteine methyl ester | Enables simultaneous determination of the parent ITC and its metabolites. | Thio-adduct | UHPLC-MS/MS | hkbu.edu.hk |

This interactive table summarizes various derivatization agents and their specific applications in the analysis of isothiocyanates.

Research Applications and Translational Potential of 2 Fluorobenzyl Isothiocyanate

Role in Pharmaceutical Development

2-Fluorobenzyl isothiocyanate is a versatile chemical compound with significant applications in the field of pharmaceutical development. Its unique chemical structure, featuring a reactive isothiocyanate group and a fluorine-substituted benzyl (B1604629) ring, makes it a valuable building block and intermediate in the synthesis of various pharmaceutical agents.

Key Intermediate in Pharmaceutical Synthesis